2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo-
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Overview
Description
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- is a complex organic compound with a unique structure that includes a benzopyran ring, a sulfonamide group, and a bromophenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Sulfonamide Group: Sulfonamide groups are usually introduced via sulfonation reactions using sulfonyl chlorides and amines.
Attachment of the Bromophenyl Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling, using bromophenyl derivatives and palladium catalysts.
Final Modifications: The final steps may include methylation and other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the bromophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-
- 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-8-sulfonamide, N-(((4-bromophenyl)amino)carbonyl)-4,5,7-trimethyl-2-oxo- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
CAS No. |
85302-37-0 |
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Molecular Formula |
C19H17BrN2O5S |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C19H17BrN2O5S/c1-10-8-12(3)18(17-16(10)11(2)9-15(23)27-17)28(25,26)22-19(24)21-14-6-4-13(20)5-7-14/h4-9H,1-3H3,(H2,21,22,24) |
InChI Key |
JSRPBJPHPQDVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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